molecular formula C15H23NO7 B3077411 (3,5-Dimethoxy-benzyl)-(2-methoxy-1-methyl-ethyl)-amine oxalate CAS No. 1048031-50-0

(3,5-Dimethoxy-benzyl)-(2-methoxy-1-methyl-ethyl)-amine oxalate

Cat. No.: B3077411
CAS No.: 1048031-50-0
M. Wt: 329.35 g/mol
InChI Key: VMQCJOHRFVROPS-UHFFFAOYSA-N
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Description

(3,5-Dimethoxy-benzyl)-(2-methoxy-1-methyl-ethyl)-amine oxalate (CAS: 1048031-50-0) is an organic salt comprising a tertiary amine backbone with methoxy-substituted benzyl and methoxyethyl substituents, paired with an oxalate counterion. Its molecular formula is C₁₅H₂₃NO₇ (molar mass: 329.35 g/mol) . The compound is classified as an irritant (Xi hazard code) and is utilized in medicinal chemistry, particularly as a pharmaceutical intermediate .

Properties

IUPAC Name

N-[(3,5-dimethoxyphenyl)methyl]-1-methoxypropan-2-amine;oxalic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO3.C2H2O4/c1-10(9-15-2)14-8-11-5-12(16-3)7-13(6-11)17-4;3-1(4)2(5)6/h5-7,10,14H,8-9H2,1-4H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMQCJOHRFVROPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC)NCC1=CC(=CC(=C1)OC)OC.C(=O)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

The compound’s structural uniqueness arises from its 3,5-dimethoxybenzyl and 2-methoxy-1-methylethyl groups. Below is a comparison with key analogs:

Compound Key Features Molecular Formula Properties/Applications Reference
(3,5-Dimethoxy-benzyl)-(2-methoxy-1-methyl-ethyl)-amine oxalate 3,5-dimethoxybenzyl, methoxyethyl, oxalate counterion C₁₅H₂₃NO₇ Pharmaceutical intermediate; irritant.
(2-Methoxy-1-methyl-ethyl)-naphthalen-1-ylmethyl-amine oxalate Naphthyl group replaces dimethoxybenzyl; oxalate counterion C₁₇H₂₁NO₅ Bulkier aromatic group may reduce solubility; similar amine-oxalate salt structure.
2-Cyano-N-(3,5-dimethoxy-benzyl)-acetamide (3h) 3,5-dimethoxybenzyl with cyanoacetamide group C₁₂H₁₄N₂O₄ Bioactive acrylamide derivative; evaluated for potential therapeutic applications.
Methyl (S)-3,3-dimethyl-2-(methylamino)butanoate hydrochloride Methyl ester with dimethylamino group; hydrochloride counterion C₈H₁₈ClNO₂ Different counterion (HCl vs. oxalate) affects crystallinity and solubility.

Physicochemical Properties

  • Solubility : The oxalate counterion enhances water solubility compared to freebase amines. Analogous oxalate salts (e.g., naphthyl derivative in ) exhibit moderate solubility in polar solvents.
  • Thermal Stability : Silver oxalate-amine complexes (e.g., in ) demonstrate that amine structure influences decomposition temperatures. The target compound’s methoxyethyl group may lower thermal stability compared to bulkier amines.
  • Crystallinity : Oxalate salts generally form crystalline solids, as seen in related compounds , aiding purification via recrystallization.

Key Research Findings

Methoxy Substituents : The 3,5-dimethoxybenzyl group enhances lipophilicity and aromatic π-π interactions, critical for receptor binding in drug candidates .

Counterion Impact : Oxalate salts improve solubility and crystallinity over freebase forms but may introduce acidity-related stability challenges .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3,5-Dimethoxy-benzyl)-(2-methoxy-1-methyl-ethyl)-amine oxalate
Reactant of Route 2
(3,5-Dimethoxy-benzyl)-(2-methoxy-1-methyl-ethyl)-amine oxalate

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